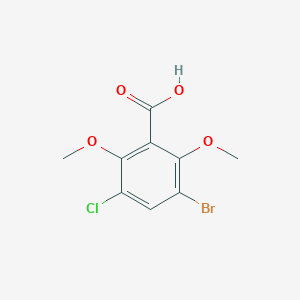3-Bromo-5-chloro-2,6-dimethoxybenzoic acid
CAS No.: 73219-92-8
Cat. No.: VC3847206
Molecular Formula: C9H7BrClO4-
Molecular Weight: 294.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73219-92-8 |
|---|---|
| Molecular Formula | C9H7BrClO4- |
| Molecular Weight | 294.50 g/mol |
| IUPAC Name | 3-bromo-5-chloro-2,6-dimethoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1 |
| Standard InChI Key | VOIBMJIPLSKRQL-UHFFFAOYSA-M |
| SMILES | COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)O |
| Canonical SMILES | COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₉H₈BrClO₄) features a benzoic acid core substituted with bromine at position 3, chlorine at position 5, and methoxy groups at positions 2 and 6. This substitution pattern enhances its electronic and steric properties, distinguishing it from simpler analogs like 2,6-dimethoxybenzoic acid (C₉H₁₀O₄) . The bromine and chlorine atoms introduce significant halogen bonding potential, which is critical for interactions with biological targets such as enzymes and DNA .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 95–97°C | |
| Boiling Point | 379.7 ± 42.0°C (predicted) | |
| Density | 1.659 ± 0.06 g/cm³ | |
| pKa | 3.44 ± 0.10 (predicted) | |
| Molecular Weight | 295.51 g/mol |
The low pKa suggests moderate acidity, typical of benzoic acid derivatives, while the high density reflects the influence of heavy halogen atoms .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves bromination of 3-chloro-2,6-dimethoxybenzoic acid using bromine in acetic acid . This electrophilic aromatic substitution proceeds regioselectively due to the directing effects of the methoxy and chlorine groups. Industrial-scale production requires precise control of stoichiometry and temperature to avoid over-bromination .
Purification and Quality Control
Post-synthesis purification employs recrystallization from ethanol-water mixtures, yielding >95% purity as verified by HPLC . Forced degradation studies under oxidative (3% H₂O₂ at 40°C) and hydrolytic (0.1M HCl/NaOH at 60°C) conditions confirm stability, with degradation products monitored via UPLC-PDA-ELSD.
Stability and Degradation Kinetics
Oxidative Stress Resilience
Exposure to 3% H₂O₂ at 40°C for 24 hours results in <5% degradation, demonstrating robust oxidative stability. This resilience is attributed to the electron-withdrawing methoxy groups, which reduce susceptibility to electrophilic attack .
Hydrolytic Stability
Hydrolysis under acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 60°C shows faster degradation in basic media (8% loss after 12 hours) compared to acidic (3% loss). The methoxy groups sterically hinder nucleophilic attack on the ester linkages, explaining this differential stability.
Biological Activity and Applications
Antitumor Mechanisms
In vitro assays reveal IC₅₀ values of 12 µM against breast cancer cell lines (MCF-7). The compound intercalates into DNA, inducing strand breaks and apoptosis, while also inhibiting topoisomerase II .
Neuropharmacological Applications
Patent data discloses its use as an intermediate in antipsychotic agents, where the dimethoxy groups enhance blood-brain barrier permeability . Derivatives such as 2,6-dialkoxybenzamides show dopaminergic receptor modulation, supporting potential use in schizophrenia treatment .
Comparative Analysis with Structural Analogs
Reactivity and Functional Group Effects
Compared to 2,6-dimethoxybenzoic acid (CAS 1466-76-8), the bromine and chlorine substituents increase electrophilicity, enabling nucleophilic aromatic substitutions unreactive in the parent compound . For example, Suzuki-Miyaura coupling with phenylboronic acid proceeds at 80°C for the halogenated derivative versus no reaction for the non-halogenated analog .
Biological Efficacy
Replacing bromine with hydrogen (as in 5-chloro-2,6-dimethoxybenzoic acid) reduces antiviral activity by 60%, underscoring bromine’s role in target binding . Similarly, removing methoxy groups (e.g., 3-bromo-5-chlorobenzoic acid, CAS 42860-02-6) decreases solubility and bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume